molecular formula C16H13NOS B289765 (2Z)-2-(3-methyl-1,3-benzoxazol-2-ylidene)-1-phenylethanethione

(2Z)-2-(3-methyl-1,3-benzoxazol-2-ylidene)-1-phenylethanethione

Cat. No. B289765
M. Wt: 267.3 g/mol
InChI Key: CNJXRCKIKHADTH-WJDWOHSUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z)-2-(3-methyl-1,3-benzoxazol-2-ylidene)-1-phenylethanethione is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of (2Z)-2-(3-methyl-1,3-benzoxazol-2-ylidene)-1-phenylethanethione is not fully understood. However, it is believed to exert its anticancer and antimicrobial effects by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2Z)-2-(3-methyl-1,3-benzoxazol-2-ylidene)-1-phenylethanethione have been studied in vitro and in vivo. It has been found to modulate various signaling pathways and induce changes in gene expression. In animal studies, this compound has been shown to exhibit low toxicity and good bioavailability.

Advantages and Limitations for Lab Experiments

The advantages of using (2Z)-2-(3-methyl-1,3-benzoxazol-2-ylidene)-1-phenylethanethione in lab experiments include its ease of synthesis, low toxicity, and potent activity against cancer cells and bacteria. However, its limitations include the lack of understanding of its mechanism of action and the need for further studies to establish its safety and efficacy.

Future Directions

There are several future directions for the research on (2Z)-2-(3-methyl-1,3-benzoxazol-2-ylidene)-1-phenylethanethione. These include:
1. Investigation of its potential applications in other fields such as agriculture and environmental science.
2. Further studies to elucidate its mechanism of action and identify its molecular targets.
3. Development of more efficient synthesis methods to improve yield and purity.
4. Exploration of its potential as a lead compound for drug development.
5. Investigation of its potential as a therapeutic agent for other diseases such as Alzheimer's and Parkinson's.
Conclusion:
In conclusion, (2Z)-2-(3-methyl-1,3-benzoxazol-2-ylidene)-1-phenylethanethione is a synthetic compound with potential applications in various fields. Its ease of synthesis, low toxicity, and potent activity against cancer cells and bacteria make it an attractive candidate for further research. However, more studies are needed to establish its safety and efficacy and to fully understand its mechanism of action.

Synthesis Methods

The synthesis of (2Z)-2-(3-methyl-1,3-benzoxazol-2-ylidene)-1-phenylethanethione involves the reaction of 2-amino-3-methylbenzoxazole and 1-phenylethanethiol in the presence of a catalyst. The reaction yields the desired product in good yield and purity.

Scientific Research Applications

(2Z)-2-(3-methyl-1,3-benzoxazol-2-ylidene)-1-phenylethanethione has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has been investigated for its anticancer and antimicrobial properties. It has been found to exhibit potent activity against various cancer cell lines and bacteria.

properties

Molecular Formula

C16H13NOS

Molecular Weight

267.3 g/mol

IUPAC Name

(2Z)-2-(3-methyl-1,3-benzoxazol-2-ylidene)-1-phenylethanethione

InChI

InChI=1S/C16H13NOS/c1-17-13-9-5-6-10-14(13)18-16(17)11-15(19)12-7-3-2-4-8-12/h2-11H,1H3/b16-11-

InChI Key

CNJXRCKIKHADTH-WJDWOHSUSA-N

Isomeric SMILES

CN\1C2=CC=CC=C2O/C1=C\C(=S)C3=CC=CC=C3

SMILES

CN1C2=CC=CC=C2OC1=CC(=S)C3=CC=CC=C3

Canonical SMILES

CN1C2=CC=CC=C2OC1=CC(=S)C3=CC=CC=C3

Origin of Product

United States

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